molecular formula C17H20N2O3 B5676104 N-[4-methoxy-3-(2-methylpropoxy)phenyl]pyridine-3-carboxamide

N-[4-methoxy-3-(2-methylpropoxy)phenyl]pyridine-3-carboxamide

Cat. No.: B5676104
M. Wt: 300.35 g/mol
InChI Key: TWWQBOAIDWSADL-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(2-methylpropoxy)phenyl]pyridine-3-carboxamide is an organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group and a phenyl ring substituted with methoxy and 2-methylpropoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(2-methylpropoxy)phenyl]pyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-3-(2-methylpropoxy)aniline with pyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also emphasizes the importance of cost-effective and environmentally friendly methods.

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(2-methylpropoxy)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of N-[4-hydroxy-3-(2-methylpropoxy)phenyl]pyridine-3-carboxamide.

    Reduction: Formation of N-[4-methoxy-3-(2-methylpropoxy)phenyl]pyridine-3-amine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-[4-methoxy-3-(2-methylpropoxy)phenyl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(2-methylpropoxy)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-methoxyphenyl]pyridine-3-carboxamide
  • N-[4-(2-methylpropoxy)phenyl]pyridine-3-carboxamide
  • N-[4-methoxy-3-(2-methylpropoxy)phenyl]benzoic acid

Uniqueness

N-[4-methoxy-3-(2-methylpropoxy)phenyl]pyridine-3-carboxamide is unique due to the combination of its methoxy and 2-methylpropoxy substituents on the phenyl ring, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

N-[4-methoxy-3-(2-methylpropoxy)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-12(2)11-22-16-9-14(6-7-15(16)21-3)19-17(20)13-5-4-8-18-10-13/h4-10,12H,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWQBOAIDWSADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)NC(=O)C2=CN=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301329907
Record name N-[4-methoxy-3-(2-methylpropoxy)phenyl]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301329907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203873
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

332040-93-4
Record name N-[4-methoxy-3-(2-methylpropoxy)phenyl]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301329907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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